![molecular formula C15H23ClN2O4 B1471193 1-[3-(2-Methoxy-4-nitrophenoxy)propyl]piperidine hydrochloride CAS No. 97598-72-6](/img/structure/B1471193.png)
1-[3-(2-Methoxy-4-nitrophenoxy)propyl]piperidine hydrochloride
Overview
Description
1-[3-(2-Methoxy-4-nitrophenoxy)propyl]piperidine hydrochloride is a useful research compound. Its molecular formula is C15H23ClN2O4 and its molecular weight is 330.81 g/mol. The purity is usually 95%.
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Biological Activity
1-[3-(2-Methoxy-4-nitrophenoxy)propyl]piperidine hydrochloride, with the CAS number 97598-72-6, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a propyl chain linked to a 2-methoxy-4-nitrophenoxy group. Its molecular formula is , and it has a molecular weight of approximately 294.35 g/mol. The presence of the methoxy and nitro groups is significant for its biological activity, potentially influencing its interaction with biological targets.
This compound exhibits several mechanisms that contribute to its biological activity:
- Cholinesterase Inhibition : Similar compounds have been noted for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's. In studies, derivatives containing piperidine showed varying degrees of inhibition against these enzymes, suggesting potential therapeutic applications in cognitive disorders .
- Dopamine Receptor Modulation : Compounds with similar structures have been investigated for their effects on dopamine receptors, particularly D3 receptors. Such interactions may lead to neuroprotective effects, making them candidates for treating neuropsychiatric disorders .
Biological Activity Overview
Recent studies have highlighted various aspects of the biological activity of this compound:
Case Studies
- Cholinesterase Inhibition Study : A recent study evaluated the inhibition potency of various piperidine derivatives against AChE and BChE. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard inhibitors like donepezil, suggesting enhanced efficacy .
- Neuroprotection in Animal Models : In animal models, compounds structurally related to this compound were shown to protect dopaminergic neurons from degeneration induced by neurotoxins. This effect was linked to selective activation of D3 dopamine receptors, highlighting its potential in treating Parkinson's disease .
- Anticancer Properties : Research into piperidine derivatives has revealed their capacity to induce cytotoxicity in various cancer cell lines. One study reported that a related compound demonstrated significant apoptosis induction in FaDu hypopharyngeal tumor cells compared to conventional chemotherapeutics like bleomycin .
Properties
IUPAC Name |
1-[3-(2-methoxy-4-nitrophenoxy)propyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4.ClH/c1-20-15-12-13(17(18)19)6-7-14(15)21-11-5-10-16-8-3-2-4-9-16;/h6-7,12H,2-5,8-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUZIFCLRNXUDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])OCCCN2CCCCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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